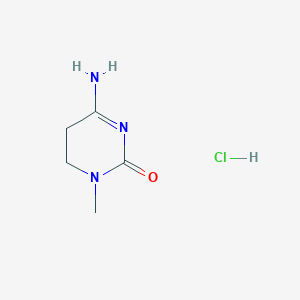
2-Amino-4-fluorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-fluorobenzene-1-sulfonamide (AFBS) is an organic compound that has been studied extensively in the past decade due to its potential for use in various applications. AFBS is a colorless, crystalline solid that has a melting point of approximately 107°C and is soluble in most organic solvents. It is an important building block for many organic synthesis reactions due to its ability to form strong hydrogen bonds and its electron-donating properties. AFBS has been used in pharmaceuticals, agrochemicals, and materials science, as well as in a variety of other applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
Sulfonamides, including 2-Amino-4-fluorobenzene-1-sulfonamide derivatives, have been extensively studied for their antimicrobial properties since their inception as the first synthetic antimicrobial drugs. Recent studies have further explored their applications, revealing a broad spectrum of bioactivity after chemical modifications. These modifications have expanded their medicinal applications beyond classical antibacterial use to include anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, antiepileptic agents, and even in treating neurological diseases. This highlights the compound's versatility and its potential for the development of new drug molecules with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).
Novel Drug Development
The synthesis of cyclic compounds containing aminobenzenesulfonamide, a category to which this compound belongs, points to its significance in creating novel therapeutic agents. These compounds have been synthesized to explore their potential in pharmaceutical applications, underscoring the chemical versatility and value of sulfonamide derivatives in drug development (Kyosuke Kaneda, 2020).
Environmental Impact and Biodegradation
Concerns over the environmental impact of sulfonamides, including derivatives like this compound, have led to research into their biodegradability and effects on human health. The presence of sulfonamides in the environment, mainly from agricultural activities, poses potential hazards to human health by influencing microbial populations. This has sparked interest in developing bioremediation strategies to mitigate their environmental impact, emphasizing the need for sustainable management of such compounds (W. Baran et al., 2011).
Wirkmechanismus
Target of Action
The primary target of 2-Amino-4-fluorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, this compound effectively halts DNA replication, preventing bacterial growth and proliferation .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its formulation, the presence of food in the stomach, and individual patient characteristics .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of new bacterial cells, leading to the eventual death of the bacterial population .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. Moreover, resistance to sulfonamides can develop in bacteria through mutations that alter the structure of dihydropteroate synthetase or increase the production of PABA .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Amino-4-fluorobenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit the activity of these enzymes, leading to various biochemical effects . The compound also interacts with proteins and other biomolecules, forming stable complexes that can alter the function of these biomolecules.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the synthesis of folic acid in bacterial cells, leading to cell death. In mammalian cells, it can affect the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in critical biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At high doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s ability to inhibit critical enzymes involved in detoxification processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can exert its biochemical effects. For instance, it can accumulate in the mitochondria, affecting cellular respiration and energy production.
Eigenschaften
IUPAC Name |
2-amino-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCSIAAOAFIZPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611325 |
Source


|
| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2822-72-2 |
Source


|
| Record name | 2-Amino-4-fluorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)








![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)
